molecular formula C19H15F3O4 B2613594 7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315232-88-3

7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2613594
CAS No.: 315232-88-3
M. Wt: 364.32
InChI Key: XSNMIUPAIZUBPF-UHFFFAOYSA-N
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Description

7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound with the molecular formula C19H15F3O4 and a molecular weight of 364.324 g/mol . This compound is part of the chromenone family, known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. The starting materials often include substituted phenols and chromenone derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-ethoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O4/c1-3-24-14-10-9-13-15(23)17(25-12-7-5-4-6-8-12)18(19(20,21)22)26-16(13)11(14)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMIUPAIZUBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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